molecular formula C28H43N3O6S3 B12747214 5-(3(R)-(((2(S)-cis-Methyl-1,1-dioxotetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-(phenylthio)-2(R)-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6(R)-carboxamide CAS No. 169273-64-7

5-(3(R)-(((2(S)-cis-Methyl-1,1-dioxotetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-(phenylthio)-2(R)-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6(R)-carboxamide

Cat. No.: B12747214
CAS No.: 169273-64-7
M. Wt: 613.9 g/mol
InChI Key: SSAWLODCPROYGG-VUCAYNMSSA-N
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Description

5-(3®-(((2(S)-cis-Methyl-1,1-dioxotetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-(phenylthio)-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3®-(((2(S)-cis-Methyl-1,1-dioxotetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-(phenylthio)-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide involves several steps, each requiring specific reaction conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl groups present in the structure can be reduced to hydroxyl groups.

    Substitution: The phenylthio group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its unique structure could allow it to act as a ligand for various biological targets.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for drug development.

Industry

In an industrial context, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its complex structure and reactivity make it a versatile tool for various applications.

Mechanism of Action

The mechanism of action of 5-(3®-(((2(S)-cis-Methyl-1,1-dioxotetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-(phenylthio)-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with proteins and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3®-(((2(S)-cis-Methyl-1,1-dioxotetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-(phenylthio)-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide shares similarities with other compounds that have a thieno[3,2-c]pyridine core and multiple chiral centers.
  • Compounds such as 5-(3®-(((2(S)-cis-Methyl-1,1-dioxotetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-(phenylthio)-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide are often compared based on their reactivity, biological activity, and potential applications.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.

Properties

CAS No.

169273-64-7

Molecular Formula

C28H43N3O6S3

Molecular Weight

613.9 g/mol

IUPAC Name

[(2S,3S)-2-methyl-1,1-dioxothiolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate

InChI

InChI=1S/C28H43N3O6S3/c1-18-24(11-13-40(18,35)36)37-27(34)29-21(17-39-20-8-6-5-7-9-20)23(32)16-31-15-19-10-12-38-25(19)14-22(31)26(33)30-28(2,3)4/h5-9,18-19,21-25,32H,10-17H2,1-4H3,(H,29,34)(H,30,33)/t18-,19+,21-,22-,23+,24-,25-/m0/s1

InChI Key

SSAWLODCPROYGG-VUCAYNMSSA-N

Isomeric SMILES

C[C@H]1[C@H](CCS1(=O)=O)OC(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCS[C@H]4C[C@H]3C(=O)NC(C)(C)C)O

Canonical SMILES

CC1C(CCS1(=O)=O)OC(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCSC4CC3C(=O)NC(C)(C)C)O

Origin of Product

United States

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